![molecular formula C11H12BrN3O B1382594 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine CAS No. 1416712-59-8](/img/structure/B1382594.png)
3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
Overview
Description
“3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine” is a chemical compound with the CAS Number: 1044270-96-3 . It has a molecular weight of 231.09 . The IUPAC name for this compound is 3-bromo-1-tetrahydro-2H-pyran-2-yl-1H-pyrazole .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11BrN2O/c9-7-4-5-11 (10-7)8-3-1-2-6-12-8/h4-5,8H,1-3,6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure.Chemical Reactions Analysis
This compound could potentially be used in the preparation of heteroaryl scaffolds via formation of C-C bond . It might also be used in the synthesis of pharmaceuticals, pesticides, fragrances, and other organic compounds .It can exist in liquid, solid, or semi-solid form . The storage temperature is recommended to be between 2-8°C in a sealed, dry environment .
Scientific Research Applications
Nickel-Catalyzed Alkyl-Alkyl Suzuki Coupling Reactions
Compounds with similar structures have been used as reactants in nickel-catalyzed alkyl-alkyl Suzuki coupling reactions with boron reagents .
Preparation of Selective Small-Molecule Agonists
Similar compounds have been utilized in the preparation of selective small-molecule melanocortin-4 receptor agonists, which have shown efficacy in pilot studies of sexual dysfunction in humans .
Synthesis of Aliphatic Hydrocarbons
There is also an application in the synthesis of aliphatic hydrocarbons via nickel-catalyzed Suzuki cross-coupling with alkylboranes using related compounds .
DNA Research
Another related compound has been reported to improve the process of detecting single-strand breaks (SSBs) in DNA when coupled with alkaline gel electrophoresis .
Safety And Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
properties
IUPAC Name |
3-bromo-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O/c12-11-8-7-13-5-4-9(8)15(14-11)10-3-1-2-6-16-10/h4-5,7,10H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSICHQUAZINEAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=NC=C3)C(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.